Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate
Description
The compound identified as MFCD32642420 is a chemical entity with unique properties and applications It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 6-methoxy-7-[(4-methoxyphenyl)methoxy]quinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(23)16-9-15-10-19(25-3)20(11-18(15)22-12-16)27-13-14-5-7-17(24-2)8-6-14/h5-12H,4,13H2,1-3H3 |
InChI Key |
SBCCOEARZNLRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642420 involves specific reaction conditions and reagents. The compound can be synthesized through a series of chemical reactions that include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32642420 is typically carried out in large-scale reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The industrial production methods are designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: MFCD32642420 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32642420 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and the yield of the desired products.
Major Products Formed: The major products formed from the reactions of MFCD32642420 depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD32642420 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD32642420 is investigated for its therapeutic potential in treating various diseases. In industry, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32642420 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. This mechanism is crucial for understanding the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD32642420 include those with comparable chemical structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.
Uniqueness: MFCD32642420 stands out due to its unique combination of properties, including its reactivity, stability, and potential applications. The compound’s distinct characteristics make it a valuable tool in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
